molecular formula C11H11BrO3 B13659779 Methyl 2-(4-acetyl-3-bromophenyl)acetate

Methyl 2-(4-acetyl-3-bromophenyl)acetate

Cat. No.: B13659779
M. Wt: 271.11 g/mol
InChI Key: DCXKLOSMFKLOFG-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-3-bromophenyl)acetate is an aromatic ester featuring a bromine atom at the meta-position and an acetyl group at the para-position on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing substituents (bromine and acetyl groups) with an ester moiety, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(4-acetyl-3-bromophenyl)acetate

InChI

InChI=1S/C11H11BrO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

DCXKLOSMFKLOFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used under basic conditions.

Major Products Formed:

    Oxidation: 4-acetyl-3-bromobenzoic acid.

    Reduction: Methyl 2-(4-acetylphenyl)acetate.

    Substitution: Methyl 2-(4-acetyl-3-hydroxyphenyl)acetate or methyl 2-(4-acetyl-3-aminophenyl)acetate.

Scientific Research Applications

Chemistry: Methyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on cellular processes. It serves as a model compound for investigating the metabolism and toxicity of brominated phenylacetic acid derivatives.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group on the aromatic ring play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(4-bromophenyl)acetate 4-Bromo C₉H₉BrO₂ 229.07 Lacks acetyl group; bromine at para-position affects electronic density.
Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl] acetate 4-Bromo, imidazole ring C₁₃H₁₂BrN₂O₂ 323.15 Ethyl ester with imidazole core; bromine enhances steric hindrance.
2-Bromo-4'-methoxyacetophenone 2-Bromo, 4-methoxy C₉H₉BrO₂ 229.07 Methoxy instead of acetyl; bromine at ortho position alters reactivity.
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate Benzyloxy, bromomethyl C₁₇H₁₇BrO₃ 365.22 Additional benzyloxy group increases lipophilicity.


Key Observations :

  • Substituent Position: The meta-bromine and para-acetyl groups in the target compound create distinct electronic effects compared to para-bromo analogs (e.g., Methyl 2-(4-bromophenyl)acetate).
  • Ester Group : Methyl esters (e.g., target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., compounds), influencing their stability in biological systems .

Physicochemical Properties

  • Lipophilicity: The acetyl group increases polarity compared to methoxy or alkyl-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) . This may reduce membrane permeability but enhance solubility in polar solvents.
  • Thermal Stability : Brominated aromatic esters typically exhibit moderate thermal stability. For example, Methyl 2-(4-bromophenyl)acetate () is stable under standard storage conditions, suggesting similar behavior for the target compound.

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